2-p-Ethoxyphenyl acrylic acid
Description
2-p-Ethoxyphenyl acrylic acid is a derivative of acrylic acid (2-propenoic acid) featuring a p-ethoxyphenyl substituent at the β-position of the carboxylic acid group. Its molecular structure combines the reactive α,β-unsaturated carbonyl system of acrylic acid with the aromatic and electron-donating ethoxy group, which modulates its physicochemical and biological properties.
Acrylic acid derivatives are widely utilized in polymer synthesis (e.g., polyacrylates) and medicinal chemistry due to their electrophilic reactivity, enabling cross-linking or conjugation reactions . The ethoxy group in this compound may enhance solubility in organic solvents compared to unsubstituted acrylic acid, while the aromatic ring could confer stability or binding affinity in drug design contexts.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-14-10-6-4-9(5-7-10)8(2)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
UKPTVSUAZBIUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The substituent on the phenyl ring significantly influences electronic properties. For example:
- Acrylic acid (2-propenoic acid): The parent compound has a HOMO-LUMO gap of 5.545 eV, indicating moderate reactivity .
- (E)-4-[2-(4-Chlorophenoxy)-2-methylpanoyloxy]-3-methoxyphenyl acrylic acid (): The electron-withdrawing chloro group decreases electron density on the aromatic ring, likely lowering solubility in polar solvents.
Table 1: Substituent Effects on Key Properties
Analytical Methods and Impurity Profiles
HPLC methods developed for structurally related compounds, such as the chlorophenoxy-substituted acrylic acid (), provide a template for analyzing this compound. Key parameters include:
- Column : Ultimate XB-C18 (4.6 mm × 150 mm, 5 μm).
- Mobile phase: Methanol-1% acetic acid water (70:30).
- Detection wavelength : 275 nm.
- Linearity range : 0.20–59.96 μg/mL (r=0.9999 for impurity C).
Impurity profiling reveals that related substances in acrylic acid derivatives often arise from synthesis intermediates or degradation products. For example, impurity C in ’s compound was identified and controlled to <0.1% in API batches, suggesting rigorous quality control is feasible for this compound .
Environmental and Regulatory Considerations
Alkylphenol ethoxylates (APEOs, ) are restricted due to environmental persistence.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-p-Ethoxyphenyl acrylic acid, and how do reaction conditions influence yield?
- Methodology : Common approaches include Friedel-Crafts acylation or esterification of ethoxyphenol precursors followed by acrylation. For example, coupling 4-ethoxyphenol with acrylic acid derivatives (e.g., acryloyl chloride) under controlled pH (6–7) and temperature (40–60°C) minimizes side reactions like polymerization. Catalysts such as DMAP (4-dimethylaminopyridine) improve regioselectivity . Yield optimization requires monitoring via HPLC to track intermediate purity and adjusting solvent polarity (e.g., dichloromethane vs. THF) to stabilize reactive intermediates.
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Methodology : Combine chromatographic and spectroscopic methods:
- HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% threshold).
- NMR (¹H/¹³C) to confirm structural integrity, focusing on the ethoxy group’s singlet (~δ 1.3 ppm for CH₃ and δ 4.0 ppm for OCH₂) and acrylate doublet (δ 5.8–6.4 ppm) .
- FTIR for functional group verification (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹).
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodology :
- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) using gravimetric analysis. The ethoxy group enhances solubility in organic solvents, while the acrylic acid moiety increases hydrophilicity .
- Stability : Conduct accelerated degradation studies under UV light or varying pH (3–9) to assess hydrolysis susceptibility. Stabilizers like 4-methoxyphenol (200–300 ppm) are often added to prevent polymerization during storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or interaction mechanisms of this compound in polymerization?
- Methodology : Use Gaussian or ORCA software to calculate:
- Electrophilicity Index to assess acrylate group reactivity in radical polymerization.
- HOMO-LUMO gaps to predict electron transfer efficiency in photoinitiated reactions.
- Docking studies (if applicable) for biological interactions, such as enzyme inhibition . Validate models with experimental kinetic data (e.g., DSC for polymerization activation energy).
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
- Methodology :
- Variable Temperature NMR to identify dynamic processes (e.g., rotational barriers in the ethoxy group).
- 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions. For example, NOESY can clarify spatial proximity between the ethoxy and acrylate groups .
- Isotopic labeling (e.g., ¹³C-enriched samples) to track carbon environments in ambiguous peaks.
Q. How do substituent modifications (e.g., replacing ethoxy with methoxy) alter the compound’s bioactivity or polymer compatibility?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-p-methoxyphenyl acrylic acid) and compare properties:
- Bioactivity : Use in vitro assays (e.g., MIC testing against bacterial strains).
- Polymer Compatibility : Measure glass transition temperature (Tg) via DSC and tensile strength in copolymer films .
- Molecular Dynamics Simulations to model polymer chain interactions with modified monomers.
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for optimizing synthesis parameters (e.g., DoE)?
- Methodology : Apply Design of Experiments (DoE) such as Box-Behnken or Central Composite Design to evaluate factors:
- Variables : Temperature, catalyst loading, solvent ratio.
- Response Surface Analysis to identify optimal conditions (e.g., 98% yield at 50°C, 0.1 mol% catalyst) .
- ANOVA to validate significance of interactions (p < 0.05).
Q. How should researchers address batch-to-batch variability in polymerization studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
